molecular formula C21H22BrN3O3 B2841591 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide CAS No. 1797954-03-0

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2841591
CAS No.: 1797954-03-0
M. Wt: 444.329
InChI Key: KKXCKQNWQIOOLS-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole core can bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. The piperidine ring and other functional groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide can be compared with other benzoxazole derivatives, such as:

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c1-27-15-6-7-17(22)16(12-15)20(26)23-13-14-8-10-25(11-9-14)21-24-18-4-2-3-5-19(18)28-21/h2-7,12,14H,8-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCKQNWQIOOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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